molecular formula C24H14Cl2N2O3 B2782340 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one CAS No. 865376-32-5

3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one

Cat. No. B2782340
CAS RN: 865376-32-5
M. Wt: 449.29
InChI Key: GDUZDPOBGWKGCR-UHFFFAOYSA-N
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Description

“3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one” is a chemical compound with the molecular formula C23H12Cl2N2O2. It contains a quinazoline skeleton, which is an organic heterobicyclic compound .


Molecular Structure Analysis

The molecule contains a quinazoline ring, which is a type of organic compound consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . It also contains a chromenone ring and two chlorophenyl groups.

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of quinazolinones has led to the synthesis of various derivatives with potential biological activities. One study detailed the synthesis of quinazoline derivatives, exploring their molecular structure through spectroscopic methods and X-ray crystallography. This approach allows for a deep understanding of the compound's physical and chemical properties, laying the groundwork for further biological studies (Wu et al., 2022).

Another aspect of research focuses on the solvent-free synthesis of quinazolinone derivatives, highlighting the importance of green chemistry in medicinal chemistry research. This method emphasizes efficiency and environmental friendliness, producing compounds with antibacterial properties in a more sustainable manner (Velpula et al., 2015).

Biological Evaluation

Quinazolinone derivatives have been evaluated for their antitumor and antimicrobial activities. Some compounds have shown broad-spectrum antitumor effectiveness against various cell lines, suggesting their potential as templates for developing more potent antitumor agents (Gawad et al., 2010). Additionally, the antimicrobial evaluation of synthesized quinazolinone derivatives against a range of bacteria and fungi has identified potent antibacterial and antifungal agents, further indicating the versatile biological applications of these compounds (Kuarm et al., 2011).

properties

IUPAC Name

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2O3/c1-30-15-7-9-21-13(10-15)11-18(24(29)31-21)23-27-20-8-6-14(25)12-17(20)22(28-23)16-4-2-3-5-19(16)26/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUZDPOBGWKGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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